molecular formula C15H19NO3 B12715916 2,4-Dimethyl-7-(1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 135420-24-5

2,4-Dimethyl-7-(1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12715916
CAS No.: 135420-24-5
M. Wt: 261.32 g/mol
InChI Key: DCAQJJQCVXMRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-7-(1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the benzoxazinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-7-(1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzoxazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 1-oxopentyl group: This step might involve the acylation of the benzoxazinone core using pentanoyl chloride or a similar reagent under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the oxopentyl side chain.

    Reduction: Reduction reactions might target the oxo group, converting it to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzoxazinone ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2,4-Dimethyl-7-(1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in studies of enzyme inhibition or receptor binding.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: Use in the development of new materials or as a chemical additive.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the 1-oxopentyl group.

    7-(1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl groups at positions 2 and 4.

    2,4-Dimethyl-7-(1-oxohexyl)-2H-1,4-benzoxazin-3(4H)-one: Has a longer side chain.

Uniqueness

2,4-Dimethyl-7-(1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

135420-24-5

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2,4-dimethyl-7-pentanoyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H19NO3/c1-4-5-6-13(17)11-7-8-12-14(9-11)19-10(2)15(18)16(12)3/h7-10H,4-6H2,1-3H3

InChI Key

DCAQJJQCVXMRKY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.